3-Ethyl-4,4-dimethylhex-5-en-3-ol

Description

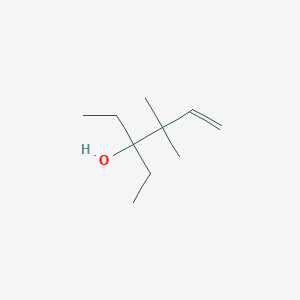

3-Ethyl-4,4-dimethylhex-5-en-3-ol is a branched tertiary alcohol with the molecular formula C₁₀H₂₀O. Its structure features a hydroxyl group (-OH) at the 3rd carbon, adjacent to an ethyl group and two methyl groups at the 4th carbon, along with a double bond at the 5th position of the hexene chain. This configuration imparts unique steric and electronic properties, influencing its physical characteristics (e.g., boiling point, solubility) and reactivity (e.g., acid-catalyzed dehydration or oxidation resistance)1.

Properties

CAS No. |

55629-20-4 |

|---|---|

Molecular Formula |

C10H20O |

Molecular Weight |

156.26 g/mol |

IUPAC Name |

3-ethyl-4,4-dimethylhex-5-en-3-ol |

InChI |

InChI=1S/C10H20O/c1-6-9(4,5)10(11,7-2)8-3/h6,11H,1,7-8H2,2-5H3 |

InChI Key |

RQUZXINQUUMFES-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)(C(C)(C)C=C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-4,4-dimethylhex-5-en-3-ol can be achieved through several methods. One common approach involves the alkylation of 4,4-dimethylhex-5-en-3-one with ethyl magnesium bromide (Grignard reagent) followed by hydrolysis. The reaction conditions typically include anhydrous ether as a solvent and a controlled temperature to ensure the reaction proceeds efficiently.

Industrial Production Methods

In an industrial setting, the production of 3-Ethyl-4,4-dimethylhex-5-en-3-ol may involve catalytic hydrogenation of the corresponding ketone or aldehyde precursor. This method is advantageous due to its scalability and cost-effectiveness. The use of catalysts such as palladium on carbon (Pd/C) can enhance the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-4,4-dimethylhex-5-en-3-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated alcohols. Common reducing agents include hydrogen gas (H2) with a metal catalyst.

Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form alkyl chlorides.

Common Reagents and Conditions

Oxidation: KMnO4 in an aqueous solution under acidic or basic conditions.

Reduction: H2 gas with a palladium catalyst under high pressure.

Substitution: SOCl2 in the presence of pyridine as a base.

Major Products Formed

Oxidation: 3-Ethyl-4,4-dimethylhex-5-en-3-one or 3-Ethyl-4,4-dimethylhexanoic acid.

Reduction: 3-Ethyl-4,4-dimethylhexanol.

Substitution: 3-Ethyl-4,4-dimethylhex-5-en-3-yl chloride.

Scientific Research Applications

3-Ethyl-4,4-dimethylhex-5-en-3-ol has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with enzymes.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism by which 3-Ethyl-4,4-dimethylhex-5-en-3-ol exerts its effects involves interactions with specific molecular targets. For instance, its hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The double bond in its structure may also participate in electrophilic or nucleophilic addition reactions, affecting various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-Ethyl-4,4-dimethylhex-5-en-3-ol with three analogs, focusing on structural variations and their implications for properties and reactivity.

Table 1: Structural and Physical Property Comparison

| Compound Name | Molecular Formula | Substituents | Boiling Point (°C, est.) | Solubility in Water (g/100 mL, est.) |

|---|---|---|---|---|

| 3-Ethyl-4,4-dimethylhex-5-en-3-ol | C₁₀H₂₀O | -OH, -C₂H₅, -2(CH₃), C=C (5-en) | ~180–190 | 0.5–1.0 |

| 3-Methylhex-5-en-3-ol | C₇H₁₂O | -OH, -CH₃, C=C (5-en) | ~160–170 | 2.0–3.0 |

| 4,4-Dimethylhex-5-en-3-ol | C₈H₁₄O | -OH, -2(CH₃), C=C (5-en) | ~170–180 | 1.0–1.5 |

| 3-Ethyl-4-methylhex-4-en-3-ol | C₉H₁₈O | -OH, -C₂H₅, -CH₃, C=C (4-en) | ~190–200 | 0.3–0.8 |

Key Observations:

Steric Effects : The ethyl and dual methyl groups in 3-Ethyl-4,4-dimethylhex-5-en-3-ol create significant steric hindrance, reducing its water solubility compared to less-branched analogs like 3-Methylhex-5-en-3-ol.

Double Bond Position : The 5-en double bond in the target compound vs. the 4-en position in 3-Ethyl-4-methylhex-4-en-3-ol alters carbocation stability during acid-catalyzed dehydration, favoring different elimination pathways (e.g., Zaitsev vs. Hofmann products)2.

Boiling Points : Increased branching lowers boiling points due to reduced surface area for van der Waals interactions. However, the larger molecular size of 3-Ethyl-4,4-dimethylhex-5-en-3-ol partially offsets this trend compared to smaller analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.